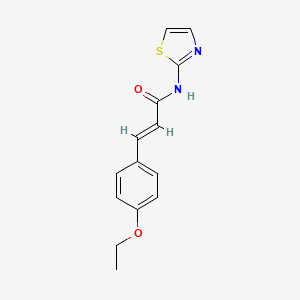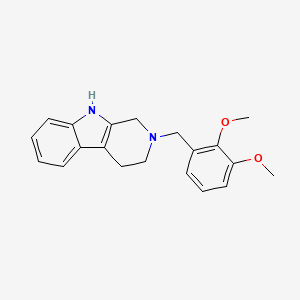![molecular formula C20H26ClN3O2 B5648177 4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine](/img/structure/B5648177.png)
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine, commonly known as CICP, is a chemical compound that has been widely studied for its potential use in scientific research.
作用机制
CICP acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, CICP is able to affect various physiological processes, including pain sensation, blood pressure regulation, and cancer cell growth.
Biochemical and Physiological Effects:
CICP has been shown to have various biochemical and physiological effects, depending on the specific ion channel being modulated. In the case of TRPV1, CICP has been shown to inhibit the channel's activity, which can lead to a reduction in pain sensation. In the case of ASIC3, CICP has been shown to activate the channel, which can lead to vasodilation and a reduction in blood pressure. In cancer cells, CICP has been shown to inhibit cell growth and induce apoptosis.
实验室实验的优点和局限性
One of the main advantages of using CICP in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation of using CICP is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several future directions for research on CICP, including the development of more potent analogs, the investigation of its potential use in the treatment of neurological disorders and cardiovascular disease, and the exploration of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the advantages and limitations of using CICP in lab experiments, as well as its potential for clinical use.
合成方法
CICP can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with 2-bromo-1-(2-isopropyl-1H-imidazol-1-yl)propan-1-one, followed by the reaction of the resulting intermediate with piperidine in the presence of sodium hydride. The final product is obtained through purification by column chromatography.
科学研究应用
CICP has been studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, CICP has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cardiovascular research, CICP has been studied for its potential use as a vasodilator and antiarrhythmic agent. In cancer research, CICP has been shown to inhibit the growth of certain types of cancer cells, which may have implications for the development of new cancer treatments.
属性
IUPAC Name |
1-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14(2)19-22-10-13-24(19)15(3)20(25)23-11-8-16(9-12-23)26-18-7-5-4-6-17(18)21/h4-7,10,13-16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVMERKHQVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)
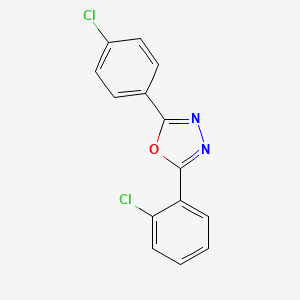
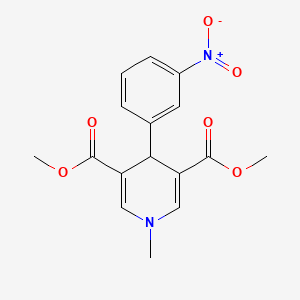
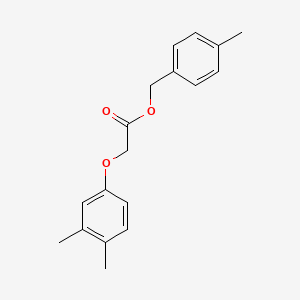
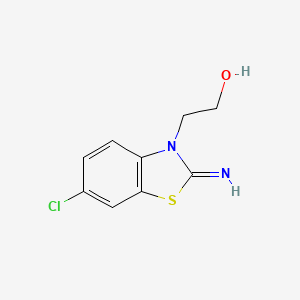

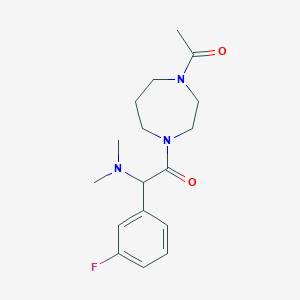
![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)
